molecular formula C24H28N2O4 B2988132 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropoxybenzamide CAS No. 921524-52-9

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropoxybenzamide

Cat. No.: B2988132
CAS No.: 921524-52-9
M. Wt: 408.498
InChI Key: ILEPDAVLHQATON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropoxybenzamide is a structurally complex small molecule featuring a benzo[b][1,4]oxazepine core. This heterocyclic scaffold is substituted at position 5 with an allyl group, position 3 with two methyl groups, and position 4 with a ketone. The 8-position is functionalized with a 4-isopropoxybenzamide moiety.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O4/c1-6-13-26-20-12-9-18(14-21(20)29-15-24(4,5)23(26)28)25-22(27)17-7-10-19(11-8-17)30-16(2)3/h6-12,14,16H,1,13,15H2,2-5H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEPDAVLHQATON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropoxybenzamide is a compound of interest due to its potential biological activities. This article synthesizes available research findings on its biological activity, including its pharmacological effects and mechanisms of action.

The molecular formula of the compound is C22H24N2O4C_{22}H_{24}N_2O_4 with a molecular weight of approximately 380.4 g/mol. The structure includes a tetrahydrobenzo[b][1,4]oxazepin core that is known for various biological activities.

Biological Activity Overview

The biological activity of this compound has been evaluated in several contexts:

  • Anti-inflammatory Properties : Recent studies have indicated that derivatives of oxazepin compounds exhibit significant anti-inflammatory effects. For example, compounds related to this structure have shown inhibition against cyclooxygenase (COX) enzymes, which are critical in the inflammatory process .
  • Anticancer Activity : The compound's potential as an anticancer agent has been explored through various assays. In vitro studies suggest that it may inhibit cell proliferation in certain cancer cell lines. For instance, related compounds have demonstrated cytotoxicity against leukemia cell lines with notable IC50 values .
  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes has been a focal point of research. For example, it has been evaluated for its inhibitory effects on 17β-hydroxysteroid dehydrogenase (17β-HSD), which plays a role in steroid metabolism and has implications in hormone-dependent cancers .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Anti-inflammatoryIC50 values against COX enzymes
AnticancerCytotoxicity in leukemia cell lines
Enzyme inhibitionInhibition of 17β-HSD

Case Study: Anticancer Activity

A study investigated the anticancer properties of a series of oxazepin derivatives similar to this compound. The results indicated that some derivatives exhibited significant growth inhibition in the CCRF-CEM leukemia cell line with GI50 values around 10 nM . This suggests potential therapeutic applications in treating certain types of cancer.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted that modifications to the oxazepin core can significantly influence biological activity. For instance, substituents on the benzamide moiety can enhance or reduce potency against specific targets .

The mechanisms by which this compound exerts its biological effects are still under investigation but may involve:

  • Inhibition of Enzymatic Activity : By targeting enzymes such as COX and 17β-HSD.
  • Induction of Apoptosis : In cancer cells through pathways that are yet to be fully elucidated.
  • Modulation of Signaling Pathways : Interfering with G protein-coupled receptor signaling pathways that regulate various physiological processes .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound belongs to a family of benzo[b][1,4]oxazepin derivatives with variations in substituents and functional groups. Key structural analogs include:

Benzamide Variants

  • N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzamide (CAS 921525-11-3)
    • Substituent: 2,4-Dimethoxybenzamide (vs. 4-isopropoxybenzamide in the main compound).
    • Molecular Formula: C₂₃H₂₆N₂O₅; Molecular Weight: 410.5 .

Sulfonamide Derivatives

  • N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methyl-4-propoxybenzenesulfonamide (CAS 922049-41-0)
    • Substituent: 3-Methyl-4-propoxybenzenesulfonamide.
    • Molecular Formula: C₂₄H₃₀N₂O₅S; Molecular Weight: 458.6 .
  • N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide (CAS 921991-57-3)
    • Substituent: 4-Methylbenzenesulfonamide.
    • Molecular Formula: C₂₁H₂₄N₂O₄S; Molecular Weight: 400.5 .

Core-Modified Analog

  • (S)-5-benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)-1H-1,2,4-triazole-3-carboxamide (GSK2982772)
    • Substituent: Triazole carboxamide; Core: Lacks allyl and dimethyl groups.
    • Pharmacological Role: Potent RIPK1 inhibitor with anti-inflammatory properties .

Physicochemical and Pharmacological Profiles

Physicochemical Properties

Compound (CAS) Molecular Formula Molecular Weight Key Substituent
Main Compound C₂₄H₂₇N₂O₄* ~433.5† 4-Isopropoxybenzamide
921525-11-3 C₂₃H₂₆N₂O₅ 410.5 2,4-Dimethoxybenzamide
922049-41-0 C₂₄H₃₀N₂O₅S 458.6 3-Methyl-4-propoxybenzenesulfonamide
921991-57-3 C₂₁H₂₄N₂O₄S 400.5 4-Methylbenzenesulfonamide

*Estimated based on structural similarity; †Calculated using atomic masses.

Functional Group Impact

  • Benzamide vs. This may influence solubility and target binding .

Q & A

Basic Research Questions

Q. What are the key structural features of this compound that influence its reactivity and stability in synthetic applications?

  • Answer : The compound contains a benzoxazepine core fused with a tetrahydroquinoline system, featuring an allyl group at position 5, two methyl groups at position 3, and a ketone at position 3. The 4-isopropoxybenzamide substituent introduces steric hindrance and electronic effects that modulate solubility and reactivity. Stability studies should focus on the oxazepine ring’s susceptibility to hydrolysis under acidic/basic conditions and the allyl group’s potential for oxidation or isomerization. Methodologically, stability can be assessed via accelerated degradation studies (e.g., thermal stress, pH variation) monitored by HPLC or LC-MS .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Answer : Key steps include:

  • Step 1 : Protecting the hydroxylamine intermediate (e.g., O-benzyl hydroxylamine HCl) to prevent undesired side reactions .
  • Step 2 : Optimizing coupling reactions (e.g., amidation) using catalysts like potassium carbonate or trichloroisocyanuric acid (TCICA) in aprotic solvents (e.g., acetonitrile) .
  • Step 3 : Purification via column chromatography or recrystallization to isolate the target compound. Yield improvements may require adjusting reaction stoichiometry, temperature, or solvent polarity. Purity validation should employ NMR, FTIR, and elemental analysis .

Q. What analytical techniques are most effective for characterizing this compound and its intermediates?

  • Answer :

  • Structural Confirmation : High-resolution NMR (¹H, ¹³C, 2D-COSY) to resolve overlapping signals from the benzoxazepine and benzamide moieties.
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) or LC-MS for trace impurity profiling.
  • Functional Group Analysis : FTIR for carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups.
  • Thermal Stability : Differential Scanning Calorimetry (DSC) to identify decomposition temperatures .

Q. What biochemical targets or pathways are hypothesized for this compound based on structural analogs?

  • Answer : Analogous benzoxazepine derivatives often target G-protein-coupled receptors (GPCRs) or enzymes like kinases or proteases. For example, similar compounds with isopropoxy substituents have shown activity as kinase inhibitors (e.g., MAPK or PI3K pathways). Researchers should conduct in silico docking studies (e.g., AutoDock Vina) to predict binding affinity and validate via enzyme inhibition assays (e.g., fluorescence polarization) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictory data on the compound’s pharmacokinetic properties (e.g., bioavailability vs. metabolic stability)?

  • Answer :

  • Experimental Design : Use factorial design to test variables like formulation (e.g., nanoemulsions vs. solid dispersions), pH, and enzyme inhibitors (e.g., cytochrome P450 blockers).
  • Data Analysis : Apply multivariate statistics (e.g., PCA or PLS regression) to identify dominant factors affecting bioavailability. Contradictions may arise from species-specific metabolism; cross-validate using in vitro (e.g., liver microsomes) and in vivo (rodent) models .

Q. What computational methods are suitable for predicting the compound’s synergistic effects with other therapeutic agents?

  • Answer :

  • Molecular Dynamics (MD) Simulations : To study interactions at protein binding sites (e.g., using GROMACS).
  • Network Pharmacology : Construct protein-protein interaction networks (e.g., STRING database) to identify synergistic pathways.
  • AI-Driven Models : Train machine learning algorithms (e.g., random forests) on combinatorial screening data to predict additive/synergistic effects .

Q. How can researchers address challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Answer :

  • Process Optimization : Use flow chemistry to control reaction parameters (e.g., residence time, temperature) and minimize racemization.
  • Analytical Monitoring : Implement inline PAT (Process Analytical Technology) tools like Raman spectroscopy to track stereochemistry in real time.
  • Catalyst Screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric synthesis .

Q. What experimental frameworks are recommended for studying the compound’s mechanism of action in heterogeneous biological systems?

  • Answer :

  • Single-Cell RNA Sequencing : To map cellular responses at high resolution.
  • CRISPR-Cas9 Screens : Identify genetic modifiers of the compound’s activity.
  • Advanced Imaging : Super-resolution microscopy (e.g., STED) to visualize subcellular localization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.